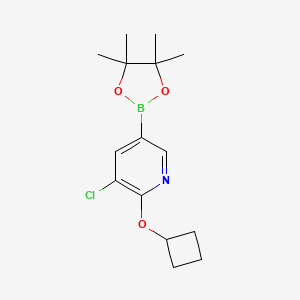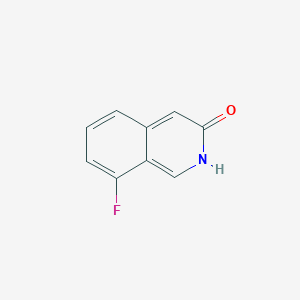
1,3,5-Triazine-2,4,6-triamine,n2,n4,n6-tris(1,1,3,3-tetramethylbutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine: is a complex organic compound known for its unique structural properties and applications in various fields. This compound belongs to the class of triazine derivatives, which are characterized by a six-membered ring containing three nitrogen atoms at alternating positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 2,4,4-trimethylpentan-2-amine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Various nucleophiles; solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
科学的研究の応用
Chemistry: In chemistry, n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: The compound is investigated for its potential as a bioactive molecule. Its derivatives are studied for their antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: In medicine, research focuses on the compound’s potential as an anticancer agent. Its ability to interact with DNA and inhibit cell proliferation is of particular interest.
Industry: Industrially, the compound is used as an additive in polymers to enhance their thermal stability and mechanical properties. It is also used in the production of high-performance coatings and adhesives.
作用機序
The mechanism of action of n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, interfering with the replication process and leading to cell death. The compound’s triazine ring structure allows it to form stable complexes with metal ions, which can catalyze various chemical reactions.
類似化合物との比較
Melamine: Another triazine derivative, known for its use in the production of melamine resins.
Cyanuric Acid: A triazine compound used in swimming pool water treatment.
Atrazine: A triazine herbicide used for weed control in agriculture.
Uniqueness: n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine stands out due to its bulky alkyl groups, which provide steric hindrance and enhance its stability. This unique structure allows it to form more stable complexes with metal ions and exhibit distinct biological activities compared to other triazine derivatives.
特性
CAS番号 |
21840-38-0 |
|---|---|
分子式 |
C27H54N6 |
分子量 |
462.8 g/mol |
IUPAC名 |
2-N,4-N,6-N-tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H54N6/c1-22(2,3)16-25(10,11)31-19-28-20(32-26(12,13)17-23(4,5)6)30-21(29-19)33-27(14,15)18-24(7,8)9/h16-18H2,1-15H3,(H3,28,29,30,31,32,33) |
InChIキー |
DBUFHHJVYLAZLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)NC1=NC(=NC(=N1)NC(C)(C)CC(C)(C)C)NC(C)(C)CC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B8771951.png)
![5-Bromo-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B8771970.png)
